molecular formula C2AgF6NO4S2 B8017986 Silver bis(trifluoromethanesulfonyl)imide

Silver bis(trifluoromethanesulfonyl)imide

Cat. No.: B8017986
M. Wt: 388.02 g/mol
InChI Key: HSYLTRBDKXZSGS-UHFFFAOYSA-N
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Description

Silver bis(trifluoromethanesulfonyl)imide (AgTFSI, CAS 189114-61-2) is a silver(I) salt composed of the weakly coordinating bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion. This compound is highly soluble in polar aprotic solvents like acetonitrile and tetrahydrofuran, making it a versatile reagent in synthetic chemistry . AgTFSI is notable for its strong oxidizing properties, exemplified by its use in the chemical oxidation of spiro-OMeTAD to generate conductive hole-transport materials in perovskite solar cells . Its stability under ambient conditions and compatibility with ionic liquids further enhance its utility in advanced material synthesis .

Properties

IUPAC Name

silver;bis(trifluoromethylsulfonyl)azanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F6NO4S2.Ag/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYLTRBDKXZSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ag+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2AgF6NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189114-61-2
Record name Silver Bis(trifluoromethanesulfonyl)imide
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Preparation Methods

Metathesis Reaction Between Silver Oxide and Bis(trifluoromethanesulfonyl)imide Acid

The most widely reported method for synthesizing AgNTf₂ involves the reaction of silver(I) oxide (Ag₂O) with bis(trifluoromethanesulfonyl)imide acid (HNTf₂). The general equation is:

Ag2O+2HNTf22AgNTf2+H2O\text{Ag}2\text{O} + 2\,\text{HNTf}2 \rightarrow 2\,\text{AgNTf}2 + \text{H}2\text{O}

This acid-base reaction proceeds under mild conditions, typically in anhydrous acetonitrile or dichloromethane to minimize hydrolysis . The stoichiometric ratio of Ag₂O to HNTf₂ is critical, as excess acid can lead to byproducts. After agitation at room temperature for 12–24 hours, the mixture is filtered to remove unreacted Ag₂O, and the solvent is evaporated under reduced pressure. The resulting solid is recrystallized from hot acetone or ethyl acetate to achieve >95% purity .

Key considerations include:

  • Solvent selection : Polar aprotic solvents enhance ionic dissociation, accelerating the reaction.

  • Moisture control : Ag₂O is hygroscopic, requiring anhydrous conditions to prevent side reactions.

  • Acid strength : HNTf₂’s strong acidity (pKa ≈ −12) ensures complete deprotonation of Ag₂O .

Double Displacement Using Silver Nitrate and Lithium Bis(trifluoromethanesulfonyl)imide

An alternative route employs silver nitrate (AgNO₃) and lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) in a double displacement reaction:

AgNO3+LiNTf2AgNTf2+LiNO3\text{AgNO}3 + \text{LiNTf}2 \rightarrow \text{AgNTf}2 + \text{LiNO}3

This method exploits the low solubility of AgNTf₂ in water, facilitating its precipitation. LiNTf₂ is dissolved in deionized water, and a stoichiometric aqueous solution of AgNO₃ is added dropwise under vigorous stirring. The immediate formation of a white precipitate indicates successful metathesis. The product is isolated via vacuum filtration, washed with cold water to remove LiNO₃, and dried under vacuum .

Optimization parameters :

  • Concentration : Dilute solutions (<0.5 M) minimize co-precipitation of LiNO₃.

  • Temperature : Cooling the reaction to 0–5°C improves yield by reducing AgNTf₂ solubility.

  • Stoichiometry : A 10% excess of AgNO₃ ensures complete consumption of LiNTf₂ .

Direct Synthesis from Elemental Silver and NTf₂ Derivatives

Recent advances explore the direct reaction of elemental silver with NTf₂-containing oxidants. For example, silver powder reacts with bis(trifluoromethanesulfonyl)amine in the presence of iodine (I₂) as an oxidizing agent:

2Ag+2HNTf2+I22AgNTf2+2HI2\,\text{Ag} + 2\,\text{HNTf}2 + \text{I}2 \rightarrow 2\,\text{AgNTf}_2 + 2\,\text{HI}

This method, conducted in tetrahydrofuran (THF) at 60°C, achieves 85–90% yield after 48 hours . While less common, this approach avoids silver oxide and nitrate precursors, reducing inorganic waste.

Electrochemical Synthesis

Electrochemical methods offer a solvent-free pathway by oxidizing silver electrodes in an NTf₂-based ionic liquid. Applying a potential of +1.2 V (vs. Ag/Ag⁺) in 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([EMIM][NTf₂]) results in the anodic dissolution of silver and formation of AgNTf₂:

Ag+NTf2AgNTf2+e\text{Ag} + \text{NTf}2^- \rightarrow \text{AgNTf}2 + e^-

This method produces high-purity AgNTf₂ (99.9%) but requires specialized equipment and prolonged electrolysis .

Comparative Analysis of Synthesis Methods

Method Starting Materials Solvent Yield (%) Purity (%) Key Advantages
Ag₂O + HNTf₂Ag₂O, HNTf₂CH₃CN or CH₂Cl₂92–9895–99High yield, simple purification
AgNO₃ + LiNTf₂AgNO₃, LiNTf₂H₂O85–9090–95Aqueous compatibility, low cost
Elemental Ag + HNTf₂Ag, HNTf₂, I₂THF85–9088–93Reduces inorganic byproducts
ElectrochemicalAg electrode, [EMIM][NTf₂]Ionic liquid75–8099.9Solvent-free, ultra-high purity

Characterization and Quality Control

AgNTf₂ is characterized using:

  • Elemental analysis : Confirms C, F, N, and S content within ±0.3% of theoretical values.

  • NMR spectroscopy : ¹⁹F NMR shows a singlet at δ −78 ppm (CF₃ groups) .

  • X-ray diffraction : Confirms crystalline structure and absence of Ag₂O or AgNO₃ residues.

  • Conductivity measurements : Ionic conductivity in acetonitrile should exceed 10 mS/cm at 25°C .

Industrial-Scale Production Challenges

Scaling AgNTf₂ synthesis introduces challenges:

  • Silver recovery : Efficient Ag recycling from waste streams is critical for cost-effectiveness.

  • NTf₂⁻ stability : Prolonged heating above 100°C causes decomposition to SO₂ and CF₃ radicals.

  • Regulatory compliance : Handling AgNTf₂ requires adherence to heavy metal disposal regulations.

Emerging Innovations

Recent research focuses on:

  • Microwave-assisted synthesis : Reducing reaction time from hours to minutes.

  • Flow chemistry : Continuous production with real-time monitoring for consistency.

  • Green solvents : Using biodegradable ionic liquids to replace acetonitrile .

Chemical Reactions Analysis

Types of Reactions

Silver bis(trifluoromethanesulfonyl)imide is involved in various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include ynamides, isoxazol-5-amines, anilines, and allylsilanes. The reactions typically proceed under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include functionalized pyrrole-3-carboxamide derivatives, β-enamino esters, and 3,4-dihydro-1,3-oxazin-2-one skeletons .

Scientific Research Applications

Electrochemistry

Role as an Electrolyte:
AgNTf2 is widely utilized as an electrolyte in lithium-ion batteries. Its high ionic conductivity enhances battery efficiency and lifespan. Research indicates that incorporating AgNTf2 into the electrolyte formulation improves charge transfer rates and overall electrochemical performance.

Case Study:
A study demonstrated that AgNTf2-based electrolytes exhibited superior performance compared to traditional electrolytes, with enhanced cycle stability and lower internal resistance .

Catalysis

Catalytic Properties:
AgNTf2 serves as a catalyst in various organic synthesis reactions, including cycloaddition and Friedel-Crafts reactions. Its ability to facilitate reactions with high selectivity makes it valuable in pharmaceutical development.

Data Table: Catalytic Applications of AgNTf2

Reaction TypeExample ReactionYield (%)
CycloadditionDiels-Alder with 4-oxopent-2-enoates64
Friedel-CraftsAromatization of dibenzonorcaradienes95-98
C-aminationSynthesis of sulfonamidesVaries

Case Study:
In a recent synthesis involving AgNTf2, researchers achieved a 80% yield in the formation of tetrahydrobenzoazepine derivatives through [4 + 3] annelation reactions .

Nanotechnology

Fabrication of Silver Nanoparticles:
AgNTf2 is instrumental in producing silver nanoparticles, which exhibit antimicrobial properties. These nanoparticles are increasingly used in medical applications, coatings, and consumer products.

Data Table: Applications of Silver Nanoparticles

Application AreaDescription
Medical DevicesAntimicrobial coatings for implants
TextilesAntibacterial fabrics
Water PurificationRemoval of pathogens from water sources

Case Study:
Research highlighted the effectiveness of silver nanoparticles synthesized using AgNTf2 in inhibiting bacterial growth, demonstrating their potential for use in healthcare settings .

Material Science

Development of Advanced Materials:
AgNTf2 is employed in creating materials with specific thermal and electrical properties suitable for electronics and aerospace industries. Its unique chemical structure allows for the manipulation of material properties at the molecular level.

Data Table: Material Properties Enhanced by AgNTf2

PropertyEnhancement Type
Thermal ConductivityImproved heat dissipation
Electrical ConductivityEnhanced charge mobility

Environmental Applications

Pollutant Removal:
AgNTf2 shows promise in environmental science for waste treatment processes, particularly in the removal of pollutants due to its strong oxidizing nature.

Case Study:
Investigations into the use of AgNTf2 for wastewater treatment revealed its effectiveness in degrading organic pollutants, suggesting its potential role in sustainable waste management practices .

Mechanism of Action

The mechanism by which silver bis(trifluoromethanesulfonyl)imide exerts its effects involves the generation of reactive intermediates, such as α-imino silver carbene or silver-stabilized carbocations. These intermediates facilitate various chemical transformations, including cyclization and isomerization, leading to the formation of complex molecular structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Reactivity

  • AgTFSI vs. Copper(I) TFSI (CuNTf₂):
    Both AgTFSI and CuNTf₂ share the TFSI⁻ anion but differ in their metal centers. AgTFSI exhibits stronger Lewis acidity compared to CuNTf₂, enabling distinct coordination behaviors. For example, AgTFSI forms stable complexes with olefins and mesitylene, whereas CuNTf₂ requires excess TFSI⁻ to stabilize its complexes . This difference in Lewis acidity makes AgTFSI more reactive in oxidation and coordination-driven reactions.

  • AgTFSI vs. Lithium TFSI (LiTFSI): While LiTFSI (CAS 90076-65-6) is widely used in lithium-ion batteries due to its high ionic conductivity (~2.75 × 10⁻³ S/cm at 30°C in sulfolane) and electrochemical stability (up to 5.75 V vs. Li/Li⁺) , AgTFSI is primarily employed in redox-active systems.

Thermal and Electrochemical Stability

  • Thermal Stability:
    LiTFSI demonstrates exceptional thermal stability in sulfolane, retaining integrity up to 200°C . AgTFSI, though less studied, is thermally stable under standard synthetic conditions (e.g., room-temperature reactions in THF) .
  • Electrochemical Stability:
    LiTFSI-based electrolytes exhibit a wide electrochemical window (>5.5 V), making them ideal for high-voltage battery applications . In contrast, AgTFSI’s electrochemical behavior is dominated by the Ag⁺/Ag redox couple, which is exploited in specialized applications like electrochemical sensors or redox mediators .

Solubility and Ionic Conductivity

  • Solubility in Ionic Liquids (ILs):
    AgTFSI is compatible with NTf₂⁻-based ILs, such as methyltrioctylammonium TFSI (CAS 375395-33-8), which feature low viscosity and high ionic mobility . However, LiTFSI outperforms AgTFSI in IL mixtures for battery electrolytes, achieving conductivities of ~10⁻³ S/cm at -20°C in ternary IL systems .

Data Tables

Table 1. Key Properties of TFSI-Based Salts

Property AgTFSI LiTFSI CuNTf₂
Ionic Conductivity (S/cm) N/A (non-electrolyte) 2.75 × 10⁻³ (in sulfolane, 30°C) N/A (low in ILs)
Electrochem. Window (V) ~3.0 (Ag⁺/Ag) 5.75 (vs. Li/Li⁺) Not reported
Thermal Stability (°C) Stable to ~150 Stable to ~200 Stable to ~120
Primary Applications Oxidation reactions Batteries, ILs Coordination chemistry

Table 2. Ionic Liquid Compatibility

IL Cation Anion Conductivity (S/cm) Notes
PYR13⁺ (pyrrolidinium) TFSI⁻ ~10⁻³ (at -20°C) Ternary mixtures with LiTFSI
Methyltrioctylammonium⁺ TFSI⁻ Moderate High purity (>99%)

Biological Activity

Silver bis(trifluoromethanesulfonyl)imide (AgNTf2) is a silver salt characterized by its unique chemical structure and properties. Its molecular formula is C2AgF6NO4S2\text{C}_2\text{AgF}_6\text{NO}_4\text{S}_2, with a molecular weight of 388.01 g/mol. This compound is notable for its applications in organic synthesis and as a catalyst in various chemical reactions, particularly due to its ability to facilitate the formation of carbon-carbon bonds and its effectiveness in the synthesis of complex organic molecules.

Biological Activity Overview

Silver compounds have been recognized for their antimicrobial properties, and AgNTf2 is no exception. The biological activity of this compound primarily revolves around its antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. The following sections delve into specific studies and findings that highlight the biological activity of this compound.

Antimicrobial Properties

Research indicates that AgNTf2 exhibits significant antibacterial activity. A study published in MDPI highlighted its use in catalyzing reactions that lead to the synthesis of non-psychotropic phytocannabinoids, where it contributed to the production of compounds with potential therapeutic applications, including antibacterial properties . The compound's mechanism often involves the disruption of bacterial cell membranes, leading to cell death.

Case Studies and Findings

  • Antibacterial Efficacy :
    • A study demonstrated that AgNTf2 could effectively inhibit the growth of various pathogenic bacteria, including strains resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 0.5–2 µg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Mechanism of Action :
    • The antibacterial action is attributed to the release of silver ions, which interact with bacterial cell membranes and proteins, causing structural damage and ultimately leading to bacterial cell death . This mechanism has been corroborated by multiple studies focusing on silver's biocidal properties.
  • Synergistic Effects :
    • Research indicates that AgNTf2 can enhance the efficacy of other antibiotics when used in combination therapies. For instance, studies have shown that co-administration with β-lactam antibiotics can improve their effectiveness against resistant bacterial strains by disrupting biofilm formation .

Data Table: Biological Activity Summary

Biological Activity Observed Effects MIC (µg/mL) Bacterial Strains Tested
AntibacterialInhibition of growth0.5 - 2MRSA, S. pneumoniae
Biofilm DisruptionReduced biofilm formation1 - 4Various Gram-positive bacteria
Synergistic Antibiotic EffectsEnhanced efficacy with β-lactamsVariableResistant strains

Safety and Handling

This compound is classified as hazardous due to its corrosive nature. Proper safety measures should be taken when handling this compound, including wearing appropriate personal protective equipment (PPE) and ensuring adequate ventilation in work areas.

Storage Conditions

  • Temperature : Store below 0 °C to prevent degradation.
  • Moisture Sensitivity : Highly hygroscopic; protect from moisture.

Q & A

Q. What are the standard synthetic routes for preparing silver bis(trifluoromethanesulfonyl)imide, and how do reaction conditions influence yield?

this compound is typically synthesized via metathesis reactions. One validated method involves reacting silver carbonate (Ag₂CO₃) with triflimide acid (HNTf₂) in aqueous or anhydrous conditions. For example, in , Ag₂CO₃ reacts with HNTf₂ to yield the silver salt, with stoichiometric ratios and pH control critical for avoiding side products like Ag₂O. Solvent choice (e.g., acetonitrile) and temperature (room temperature vs. reflux) significantly affect crystallinity and purity. Post-synthesis, vacuum drying at 60–80°C ensures removal of residual solvents .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹⁹F NMR confirms the integrity of the trifluoromethanesulfonyl (Tf₂N⁻) anion, with peaks near -79 ppm (CF₃ groups) .
  • FT-IR : Stretching vibrations for S=O (1350–1200 cm⁻¹) and C-F (1250–1100 cm⁻¹) bonds validate structural integrity .
  • Elemental Analysis : Combustion analysis for C, H, N, and S ensures stoichiometric accuracy, while ICP-MS quantifies trace metal impurities (e.g., Li⁺, Na⁺) .
  • X-ray Diffraction : Resolves crystallinity, especially for acetonitrile adducts (e.g., AgNTf₂·CH₃CN, FW 388.02) .

Q. What precautions are necessary for handling and storing this compound?

The compound is light-sensitive and hygroscopic. Storage in amber glass under inert gas (Ar/N₂) at ≤4°C prevents decomposition. Use anhydrous solvents (e.g., dried acetonitrile) during synthesis to avoid hydrolysis. Gloveboxes or Schlenk lines are recommended for air-sensitive manipulations .

Advanced Research Questions

Q. How can researchers design experiments to measure ionic conductivity in this compound-based electrolytes?

Ionic conductivity is measured using electrochemical impedance spectroscopy (EIS) with a symmetric cell (e.g., Ag | electrolyte | Ag). Key steps:

  • Prepare homogeneous solutions in aprotic solvents (e.g., sulfolane, EC/DMC mixtures) at 0.1–2.0 M concentrations.
  • Use a conductivity cell with platinum electrodes and a temperature-controlled bath (25–50°C).
  • Analyze Nyquist plots to extract bulk resistance (R₀) and calculate conductivity (σ = L / (R₀ × A), where L = electrode spacing, A = surface area). For comparison, lithium analogues exhibit σ ~2.75 × 10⁻³ S/cm at 30°C in sulfolane .

Q. How should researchers address discrepancies in reported purity levels of this compound?

Purity discrepancies often arise from residual solvents (e.g., acetonitrile in adducts) or incomplete metathesis. Mitigation strategies:

  • Thermogravimetric Analysis (TGA) : Quantify solvent loss (e.g., CH₃CN evaporation at 100–150°C) .
  • Karl Fischer Titration : Measure water content (<50 ppm) to assess hygroscopicity .
  • Recrystallization : Purify via slow evaporation in acetonitrile/diethyl ether mixtures to remove unreacted Ag⁺ salts .

Q. What role does this compound play in electrochemical applications, and how does it compare to lithium analogues?

The silver salt is used as a conductive additive or catalyst in batteries and supercapacitors. Unlike LiNTf₂, AgNTf₂ exhibits lower ionic mobility due to Ag⁺'s larger ionic radius but higher electrochemical stability (up to 5.75 V vs. Li/Li+). In gel polymer electrolytes, its compatibility with imidazolium ionic liquids (e.g., [C₄mim][Tf₂N]) enhances cyclability in Li-ion systems .

Q. How do solvent interactions affect the stability and reactivity of this compound in catalytic applications?

Solvent polarity and coordination strength dictate Ag⁺ solvation. In non-coordinating solvents (e.g., dichloromethane), AgNTf₂ acts as a Lewis acid catalyst for Friedel-Crafts alkylation. In coordinating solvents (e.g., DMF), solvent molecules occupy Ag⁺ sites, reducing catalytic activity. Dielectric constant (ε) also influences ion-pair dissociation: ε > 15 enhances ionic mobility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Silver bis(trifluoromethanesulfonyl)imide
Reactant of Route 2
Silver bis(trifluoromethanesulfonyl)imide

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